molecular formula C16H15NO2S B8636560 2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 105773-00-0

2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B8636560
CAS No.: 105773-00-0
M. Wt: 285.4 g/mol
InChI Key: UIMPVPABUBJEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one is a useful research compound. Its molecular formula is C16H15NO2S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105773-00-0

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-2,4-dimethyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C16H15NO2S/c1-16(11-7-9-12(18)10-8-11)15(19)17(2)13-5-3-4-6-14(13)20-16/h3-10,18H,1-2H3

InChI Key

UIMPVPABUBJEOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzothiazine (4.8 g) in methylene chloride (25 ml), sulfuryl chloride (3.5 g) is added under ice-cooling. The mixture is stirred for 30 minutes, and added into a solution of phenol (2.4 g) and aluminum chloride (3.3 g) in methylene chloride (20 ml) with stirring under ice-cooling. The mixture is stirred for 1 hour under ice-cooling, and washed with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The solution is dried over anhydrous sodium sulfate and concentrated in vacuo. A mixture of benzene and n-hexane (1:1) is added to the residue and the separated crystals are collected by filtration to give 6.4 g (90.2%) of the titled compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
90.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.